molecular formula C27H35NO10 B13858858 5-Hydroxy Propafenone beta-D-Glucuronide

5-Hydroxy Propafenone beta-D-Glucuronide

Cat. No.: B13858858
M. Wt: 533.6 g/mol
InChI Key: QGIYOVIZJDIKHE-MMBRXNSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy Propafenone beta-D-Glucuronide: is a metabolite of Propafenone, an anti-arrhythmic medication used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias. This compound is significant in the field of pharmacology and medicinal chemistry due to its role in the metabolism and efficacy of Propafenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone beta-D-Glucuronide involves the hydroxylation of Propafenone followed by glucuronidation. The hydroxylation typically occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2D6 . The glucuronidation process involves the conjugation of the hydroxylated Propafenone with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes.

Industrial Production Methods

Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems that mimic the human liver’s metabolic pathways. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone beta-D-Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further pharmacological studies.

Scientific Research Applications

5-Hydroxy Propafenone beta-D-Glucuronide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone metabolites.

    Biology: Studied for its role in the metabolic pathways of Propafenone.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of arrhythmias.

    Industry: Utilized in the development of anti-arrhythmic drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy Propafenone beta-D-Glucuronide involves its interaction with cardiac ion channels. It primarily affects the HERG (human ether-a-go-go-related gene) channels, which are responsible for the repolarization of the cardiac action potential . By inhibiting these channels, the compound helps in stabilizing the cardiac rhythm and preventing arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propafenone: The parent compound, used as an anti-arrhythmic agent.

    5-Hydroxy Propafenone: The immediate precursor in the metabolic pathway.

    Propafenone-d5 beta-D-Glucuronide: A deuterated analog used in research.

Uniqueness

5-Hydroxy Propafenone beta-D-Glucuronide is unique due to its specific role in the metabolism of Propafenone and its distinct pharmacological effects on cardiac ion channels. Its glucuronide conjugation enhances its solubility and excretion, making it a crucial metabolite for therapeutic efficacy and safety.

Properties

Molecular Formula

C27H35NO10

Molecular Weight

533.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1

InChI Key

QGIYOVIZJDIKHE-MMBRXNSWSA-N

Isomeric SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.